N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-24-15-10-8-14(9-11-15)17-20-21-18(23-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIVPGSWXLRCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 4-Methylsulfanylphenyl Group: This step involves the substitution reaction where a 4-methylsulfanylphenyl group is introduced to the oxadiazole ring.
Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the oxadiazole derivative with a phenylpropanamide group, typically through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 4-methylsulfanylphenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the amide bond, potentially leading to ring opening or amine formation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophilic reagents like halogens or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
- N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
- 5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its 4-methylsulfanylphenyl group and phenylpropanamide moiety provide a unique scaffold for interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure that includes an oxadiazole ring and a phenylpropanamide moiety. The synthesis typically involves the reaction of 4-(methylsulfanyl)phenyl isocyanate with appropriate amines under controlled conditions, resulting in the formation of the desired oxadiazole derivative.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazoles have shown significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds ranged from 6.25 µg/ml to 200 µg/ml against both gram-positive and gram-negative bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/ml) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 6.25 | |
| Compound B | Escherichia coli | 12.5 | |
| Compound C | Pseudomonas aeruginosa | 25 |
Antifungal Activity
In addition to antibacterial properties, compounds similar to this compound have also been tested for antifungal activity against Candida albicans and Aspergillus niger. Results indicated moderate to good antifungal efficacy with MIC values ranging from 10 µg/ml to 200 µg/ml .
Table 2: Antifungal Activity of Oxadiazole Derivatives
| Compound Name | Fungal Strain | MIC (µg/ml) | Reference |
|---|---|---|---|
| Compound D | Candida albicans | 10 | |
| Compound E | Aspergillus niger | 50 |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the oxadiazole ring may interact with bacterial cell membranes or enzymes critical for cell wall synthesis, leading to cell lysis or inhibition of growth.
Case Studies
A study published in the Asian Journal of Chemistry highlighted the synthesis and biological evaluation of various oxadiazole derivatives. Among these derivatives, those containing a methylthio group exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .
Another investigation focused on the structure-activity relationship (SAR) of similar compounds, demonstrating that modifications at specific positions on the oxadiazole ring significantly influenced their biological activity. The findings suggest that further structural optimization could lead to more potent antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide, and how can yield optimization be achieved?
- Methodology :
-
Step 1 : Synthesize the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides using phosphoryl chloride (POCl₃) under reflux (70–80°C) for 4–6 hours .
-
Step 2 : Introduce the 4-(methylsulfanyl)phenyl group via nucleophilic substitution or Suzuki coupling. Use palladium catalysts (e.g., Pd(PPh₃)₄) and optimize solvent systems (e.g., DMF/H₂O) for cross-coupling efficiency .
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Step 3 : Couple the oxadiazole intermediate with 3-phenylpropanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
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Yield Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | POCl₃, reflux | 60–75% |
| 2 | Pd(PPh₃)₄, DMF/H₂O | 50–65% |
| 3 | EDC/HOBt, DCM | 70–85% |
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring and substituent positions. The methylsulfanyl group shows a singlet at δ 2.5–2.7 ppm in 1H NMR, while the oxadiazole C-2 carbon appears at δ 165–170 ppm in 13C NMR .
- HRMS : Validate molecular formula (e.g., C₁₉H₁₇N₃O₂S) with <2 ppm mass error .
- IR Spectroscopy : Identify amide C=O stretches (~1680 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodology :
-
Basis Sets : Use hybrid functionals (e.g., B3LYP) with 6-31G* basis sets for geometry optimization and electronic property calculations. The methylsulfanyl group’s electron-donating effects can be quantified via Mulliken charges .
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Reactivity Predictions : Compute frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The oxadiazole ring’s LUMO often localizes at C-2, making it reactive toward nucleophiles .
-
Validation : Compare computed vibrational frequencies (IR) with experimental data to refine computational models .
- Key Data :
| Parameter | Value (B3LYP/6-31G*) |
|---|---|
| HOMO (eV) | -6.2 to -6.5 |
| LUMO (eV) | -1.8 to -2.1 |
| Band Gap (eV) | ~4.4 |
Q. How should researchers design experiments to resolve contradictions in reported biological activities (e.g., urease inhibition vs. antiproliferative effects)?
- Methodology :
-
Assay Standardization : Use uniform protocols (e.g., urease inhibition: jack bean urease, pH 7.0; antiproliferative: NCI-60 cell lines) to minimize variability .
-
Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substituent modifications (e.g., replacing methylsulfanyl with methoxy) and compare bioactivity trends .
-
Mechanistic Studies : Perform molecular docking to assess binding affinity toward urease (PDB: 4H9M) vs. cancer targets (e.g., tubulin for antiproliferative activity) .
- Example SAR Data :
| Substituent | Urease IC₅₀ (µM) | Antiproliferative GP% |
|---|---|---|
| 4-Methylsulfanylphenyl | 12.4 | 45.2 |
| 4-Methoxyphenyl | 28.7 | 62.1 |
Q. What strategies mitigate instability during in vitro biological assays, particularly for the oxadiazole moiety?
- Methodology :
- pH Optimization : Maintain assay buffers at pH 6.5–7.5 to prevent oxadiazole ring hydrolysis. Use phosphate-buffered saline (PBS) for stability .
- Prodrug Approaches : Modify the amide group with ester prodrugs (e.g., tert-butyl esters) to enhance metabolic stability .
- Degradation Monitoring : Use LC-MS to track degradation products (e.g., carboxylic acid derivatives) over 24-hour incubations .
Data Contradiction Analysis
Q. How can conflicting cytotoxicity data between primary and cancer cell lines be reconciled?
- Methodology :
- Selectivity Index (SI) : Calculate SI = (IC₅₀ normal cells)/(IC₅₀ cancer cells). An SI >3 indicates selective toxicity .
- Mitochondrial Toxicity Assays : Use JC-1 staining to differentiate apoptosis (cancer-selective) vs. necrosis (non-selective) .
- Transcriptomics : Compare gene expression profiles (e.g., ROS pathways) in primary vs. cancer cells post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
